Product packaging for N-Boc-2-isothiocyanatoethylamine(Cat. No.:CAS No. 137743-46-5)

N-Boc-2-isothiocyanatoethylamine

Cat. No.: B139621
CAS No.: 137743-46-5
M. Wt: 202.28 g/mol
InChI Key: FWYDKMQRTRGCPC-UHFFFAOYSA-N
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Description

N-Boc-2-isothiocyanatoethylamine is a useful research compound. Its molecular formula is C8H14N2O2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O2S B139621 N-Boc-2-isothiocyanatoethylamine CAS No. 137743-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-isothiocyanatoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-8(2,3)12-7(11)10-5-4-9-6-13/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYDKMQRTRGCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400968
Record name N-Boc-2-isothiocyanatoethylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137743-46-5
Record name N-Boc-2-isothiocyanatoethylamine
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URL https://comptox.epa.gov/dashboard/DTXSID80400968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-2-isothiocyanatoethylamine
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Significance As a Versatile Chemical Synthon

N-Boc-2-isothiocyanatoethylamine, also known by its systematic name tert-butyl (2-isothiocyanatoethyl)carbamate, is a bifunctional molecule prized for its utility as a versatile chemical synthon. scbt.comnih.gov A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. The versatility of this compound stems from the distinct reactivity of its two key functional groups: the isothiocyanate group (-N=C=S) and the Boc-protected amine.

The tert-butyloxycarbonyl (Boc) protecting group is crucial to the compound's utility. It masks the reactivity of the primary amine, preventing it from undergoing unwanted side reactions. researchgate.net The Boc group is known for its stability under a wide range of reaction conditions, including those that are basic or nucleophilic, yet it can be easily removed under acidic conditions. researchgate.net This controlled reactivity allows chemists to selectively utilize the isothiocyanate functionality first and then deprotect the amine for subsequent transformations.

The isothiocyanate group is a highly reactive electrophile, readily undergoing addition reactions with a wide array of nucleophiles. This reactivity is central to its role as a synthon. For instance, it reacts smoothly with primary and secondary amines to form substituted thioureas. This reaction is a cornerstone of its application, as the thiourea (B124793) moiety is a key structural feature in many biologically active compounds. Similarly, it can react with alcohols and thiols to generate thiocarbamates and dithiocarbamates, respectively. organic-chemistry.org This broad reactivity with various nucleophiles allows for the facile introduction of a protected ethylamine (B1201723) chain, which can be further elaborated upon after the removal of the Boc group.

Properties of this compound

Property Value
CAS Number 137743-46-5
Molecular Formula C8H14N2O2S
Molecular Weight 202.27 g/mol
Appearance Pale yellow solid
Boiling Point 321.1°C at 760 mmHg

| Density | 1.08 g/cm³ |

Overview of Strategic Importance in Organic Synthesis and Medicinal Chemistry

Approaches to N-Boc-Protected Amine Synthesis

The initial and crucial step in the synthesis of this compound is the protection of the primary amine group of a suitable precursor, typically ethylenediamine (B42938). The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions. wikipedia.orgwikipedia.orgfishersci.co.uk

Direct Reductive Amination for N-Boc Secondary Amines

While not directly applicable to the synthesis of the primary amine precursor of this compound, direct reductive amination is a powerful method for synthesizing N-Boc protected secondary amines in a single step. nih.govnih.gov This one-pot tandem procedure involves the reaction of an aldehyde or ketone with a primary amine in the presence of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB). nih.govnih.govdaneshyari.com The process is highly efficient and selective, yielding N-Boc protected secondary amines in excellent yields. nih.govnih.gov This method is particularly advantageous in cases where the resulting secondary amine is prone to intramolecular lactamization. nih.govnih.gov The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ. The presence of Boc₂O serves to trap the newly formed secondary amine, preventing over-alkylation, a common side reaction in direct reductive amination protocols. nih.gov

General Principles of N-Boc Protection in Amine Functionalization

The protection of amines with a tert-butyloxycarbonyl (Boc) group is a fundamental and frequently utilized strategy in organic synthesis. mychemblog.comresearchgate.net This temporary modification prevents the amine's nucleophilic and basic properties from interfering with subsequent chemical transformations on other parts of the molecule. mychemblog.comresearchgate.net The Boc group is valued for its stability towards a broad range of non-acidic reagents, including most bases and nucleophiles, which allows for orthogonal protection strategies. wikipedia.orgorganic-chemistry.org

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). mychemblog.comorganic-chemistry.org The reaction can be performed under various conditions, often in the presence of a base. mychemblog.com The choice of solvent and base can be tailored to the specific substrate and desired reaction conditions. wikipedia.orgnih.gov Deprotection, or removal of the Boc group, is generally accomplished under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol. wikipedia.orgwikipedia.orgfishersci.co.uk This acid-lability is a key feature of the Boc group, allowing for its selective removal in the presence of other protecting groups that are sensitive to different conditions. wikipedia.org

Role of Di-tert-butyl Dicarbonate (Boc₂O) in N-Boc Introduction

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) (Boc₂O), is the most prevalent reagent for the introduction of the Boc protecting group onto an amine. wikipedia.orgmychemblog.com As the anhydride of tert-butoxycarbonyl, it readily reacts with nucleophilic amines to form stable N-tert-butoxycarbonyl derivatives (carbamates). wikipedia.orgchemistrysteps.com

The reaction is often facilitated by the addition of a base, such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP), which deprotonates the amine, increasing its nucleophilicity. wikipedia.orgmychemblog.com The reaction can be carried out in a variety of solvents, including water, acetonitrile, and tetrahydrofuran. wikipedia.orgnih.gov A notable advantage of using Boc₂O is that the byproducts of the reaction, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed, simplifying the purification of the desired N-Boc protected amine. kiku.dk

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butoxide and a molecule of carbon dioxide to yield the final N-Boc protected amine. chemistrysteps.com

Formation of Isothiocyanate Functionality

Following the successful protection of the amine group, the next stage in the synthesis of this compound is the conversion of a suitable precursor, which is now an N-Boc protected diamine, into the isothiocyanate.

Conversion Strategies from Amine Precursors

The transformation of a primary amine into an isothiocyanate is a well-established process in organic chemistry, with several methods available. chemrxiv.org A common and effective strategy involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. organic-chemistry.orgnih.gov This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. chemrxiv.orgnih.gov

A variety of reagents can be employed for the desulfurization step. Historically, toxic and volatile reagents like thiophosgene (B130339) were used. nih.govgoogle.com However, modern methods favor milder and safer alternatives. One such efficient method utilizes di-tert-butyl dicarbonate (Boc₂O) as the desulfurizing agent, often in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO). kiku.dkcbijournal.com This approach is particularly advantageous as the byproducts are gaseous or volatile, simplifying the workup procedure. kiku.dk Other desulfurizing agents include tosyl chloride, hydrogen peroxide, and iodine. organic-chemistry.orgnih.gov

Mechanistic Considerations in Isothiocyanate Generation

The formation of an isothiocyanate from a primary amine via the dithiocarbamate intermediate proceeds through a two-step mechanism. nih.gov

Formation of the Dithiocarbamate Salt: The primary amine acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide. The presence of a base, such as triethylamine, facilitates this reaction by deprotonating the resulting dithiocarbamic acid to form the more stable dithiocarbamate salt. nih.gov

Decomposition of the Dithiocarbamate: The dithiocarbamate salt is then treated with a desulfurizing agent. When using Boc₂O, the proposed mechanism involves the activation of the dithiocarbamate by the Boc anhydride. This is followed by an intramolecular cyclization and subsequent elimination of carbonyl sulfide (B99878) (COS), carbon dioxide (CO₂), and tert-butanol, resulting in the formation of the isothiocyanate. kiku.dk The use of a catalyst like DMAP can significantly accelerate this decomposition step. cbijournal.com

Interactive Data Table: Reagents for N-Boc Protection

ReagentRoleTypical ConditionsReference
Di-tert-butyl dicarbonate (Boc₂O)Boc SourceBase (e.g., NaOH, DMAP), various solvents wikipedia.orgwikipedia.orgmychemblog.com
Sodium Triacetoxyborohydride (STAB)Reducing AgentIn tandem with Boc₂O for reductive amination nih.govnih.gov
Trifluoroacetic Acid (TFA)DeprotectionDichloromethane or neat wikipedia.orgwikipedia.org
Hydrochloric Acid (HCl)DeprotectionMethanol or water wikipedia.orgfishersci.co.uk

Interactive Data Table: Reagents for Isothiocyanate Formation

ReagentRoleTypical ConditionsReference
Carbon Disulfide (CS₂)Thiocarbonyl SourceWith a primary amine and base organic-chemistry.orgnih.gov
Di-tert-butyl dicarbonate (Boc₂O)Desulfurizing AgentCatalytic base (e.g., DMAP) kiku.dkcbijournal.com
Tosyl ChlorideDesulfurizing AgentIn situ formation of dithiocarbamate organic-chemistry.org
ThiophosgeneThiocarbonyl SourceBase, often in a two-phase system nih.govgoogle.com

Scalability and Efficiency in Preparative Synthesis

The synthesis of the N-Boc-ethylenediamine precursor has been approached with scalability in mind. One common laboratory method involves the direct reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O). However, a significant challenge in this approach is the formation of the di-protected byproduct. To circumvent this, methods have been developed that offer higher selectivity and are more amenable to larger scales. One such method involves the initial protonation of the diamine with one equivalent of a strong acid, such as hydrochloric acid, to deactivate one of the amino groups. Subsequent addition of Boc₂O then selectively protects the remaining free amine. This strategy has been demonstrated to be effective for producing mono-Boc-protected diamines on a scale of several hundred grams with good yields.

Another approach suitable for industrial production involves a two-step process where p-nitrophenol is first reacted with Boc₂O to form tert-butyl (p-nitrophenyl) carbonate. This activated carbonate is then reacted with ethylenediamine to yield N-Boc-ethylenediamine. This method is reported to have advantages such as the use of inexpensive raw materials, few byproducts, and high product yield and purity, making it economically and environmentally favorable for large-scale manufacturing.

The conversion of N-Boc-ethylenediamine to this compound is typically achieved through reaction with a thiocarbonylating agent. A widely used and efficient method involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base, such as triethylamine, to form an intermediate dithiocarbamate salt. This intermediate is then treated with a desulfurylating agent to yield the isothiocyanate. Di-tert-butyl dicarbonate (Boc₂O) can also be employed as the desulfurylating agent, which is advantageous as the byproducts are primarily gaseous (CO₂ and COS) or volatile (tert-butanol), simplifying purification. nih.gov This method avoids the use of more hazardous reagents like thiophosgene and often proceeds cleanly, with the final product being isolated in high purity after evaporation of the solvent and any volatile byproducts. nih.gov

For industrial-scale production, purification of the final product is a critical consideration. While laboratory-scale purifications may rely on column chromatography, this is often not practical for large quantities. For larger batches, purification can involve washing the reaction mixture with an acidic solution to remove any basic impurities, followed by distillation under reduced pressure to isolate the pure isothiocyanate. epo.org The choice of purification method will depend on the specific impurities present and the required purity of the final product.

The following tables summarize findings from the literature on the synthesis of isothiocyanates and their precursors, providing an indication of the scalability and efficiency of these methods.

Table 1: Comparison of Synthetic Methods for Mono-Boc-Protected Diamines

MethodPrecursorsReagentsScaleYield (%)Reference
Acid-mediated selective protectionEthylenediamineHCl, (Boc)₂OLab (grams)High nih.gov
Activated carbonate methodEthylenediamine, p-Nitrophenol(Boc)₂O, NaOHIndustrialHigh google.com

Table 2: Efficiency of Isothiocyanate Formation from Amines

Amine Substrate (Analogue)Thiocarbonylating AgentDesulfurylating AgentYield (%)PurificationReference
Various primary aminesCarbon DisulfideDi-tert-butyl dicarbonateGood to ExcellentEvaporation nih.gov
Alkyl aminesCarbon DisulfidePhosgeneGoodFractional distillation google.com

Reactivity Profile and Mechanistic Investigations of N Boc 2 Isothiocyanatoethylamine

Chemical Transformations Involving the Isothiocyanate Group

The isothiocyanate moiety (-N=C=S) is an electrophilic functional group that readily reacts with nucleophiles. This reactivity is central to the synthetic utility of N-Boc-2-isothiocyanatoethylamine, enabling its use as a building block for a wide array of more complex molecules. chemimpex.com

Nucleophilic Addition Reactions

The primary reaction pathway for the isothiocyanate group is nucleophilic addition. The carbon atom of the -N=C=S group is electrophilic and is attacked by nucleophiles, causing the electrons from the C=N pi bond to shift to the nitrogen atom. masterorganicchemistry.comlibretexts.org This initial addition is often followed by protonation to yield the final product.

The most common nucleophiles to react with isothiocyanates are primary and secondary amines. This reaction leads to the formation of substituted thiourea (B124793) derivatives. researchgate.netmdpi.com The general mechanism involves the attack of the amine's lone pair of electrons on the central carbon of the isothiocyanate, followed by proton transfer to form the stable thiourea product. This condensation reaction is a fundamental method for synthesizing both symmetrical and unsymmetrical thioureas. organic-chemistry.orgnih.gov Alcohols and thiols can also act as nucleophiles, adding to the isothiocyanate to form thiocarbamates and dithiocarbamates, respectively. researchgate.net

The table below summarizes typical nucleophilic addition reactions involving the isothiocyanate group.

Table 1: Nucleophilic Addition Reactions of Isothiocyanates
Nucleophile (Nu-H) Product Class General Structure
Primary/Secondary Amine (R₂NH) Thiourea R-NH-C(=S)-NR₂
Alcohol (R'OH) Thiocarbamate R-NH-C(=S)-OR'
Thiol (R'SH) Dithiocarbamate (B8719985) R-NH-C(=S)-SR'

Cyclization Pathways and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. nih.gov The reactivity of the isothiocyanate group can be harnessed to construct cyclic structures through intramolecular or intermolecular cyclization pathways.

Often, the synthesis involves an initial nucleophilic addition to the isothiocyanate, followed by a subsequent cyclization step. For instance, reaction with a molecule containing a second nucleophilic site can lead to the formation of a heterocyclic ring. Isothiocyanates are known to be key intermediates in the divergent synthesis of N-heterocycles such as 2-iminothiazolines, imidazolones, and thiazolidines. nih.govrsc.org The synthesis of 2-iminothiazoles, for example, can proceed through the in-situ formation of a thiourea, which then undergoes cyclization. researchgate.net The ethylenediamine (B42938) backbone of this compound provides a flexible linker that can facilitate such cyclization reactions, depending on the reaction partner and conditions.

Formation of Diverse Derivatives

The unique reactivity of this compound allows for the creation of a wide range of derivatives, which is particularly useful in the development of new therapeutic agents and agrochemicals. chemimpex.com The formation of these derivatives primarily hinges on the reactions of the isothiocyanate group.

Key derivatives include:

Thioureas : Formed by reaction with primary or secondary amines. These derivatives are a significant class of compounds with applications as organocatalysts and in medicinal chemistry. researchgate.netnih.gov

Bioconjugates : The isothiocyanate group can react with nucleophilic residues on biomolecules, such as the amine groups in amino acids and peptides, to form stable bioconjugates. chemimpex.com This is a key application in targeted drug delivery and diagnostics.

Heterocycles : As discussed previously, a variety of heterocyclic systems can be synthesized, including thiazoles and quinazolinones. nih.gov

The ability to generate this molecular diversity from a single, stable starting material makes this compound a valuable tool in synthetic chemistry. chemimpex.com

Role and Cleavage of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis. nih.gov In this compound, it serves to mask the reactivity of the primary amine, allowing for selective reactions at the isothiocyanate terminus. Its stability and methods for its removal are critical considerations in multi-step syntheses.

Stability Considerations of the N-Boc Moiety

The N-Boc group is valued for its stability under a range of reaction conditions, which is crucial for synthetic planning. chemimpex.com Key stability characteristics include:

Base Stability : The Boc group is highly resistant to most basic conditions and nucleophilic attack. nih.govorganic-chemistry.orgresearchgate.netnih.gov This allows for reactions involving strong bases to be carried out without unintended deprotection.

Acid Lability : The defining feature of the Boc group is its sensitivity to acid. organic-chemistry.orgresearchgate.netwikipedia.org It is readily cleaved under acidic conditions, which forms the basis for most deprotection strategies. Even mildly acidic conditions, such as those used in some reversed-phase chromatography (e.g., with 0.1% TFA), can lead to slow cleavage over time. researchgate.net

Thermal Stability : While generally stable at moderate temperatures, the N-Boc group can be removed thermally at high temperatures. nih.govnih.gov Studies on thermal deprotection in continuous flow systems show that alkyl N-Boc groups are generally more stable than aryl N-Boc groups, requiring higher temperatures for cleavage. nih.gov

Hydrogenolysis Stability : The Boc group is stable to catalytic hydrogenation conditions, providing orthogonality with protecting groups like the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups, which are cleaved by hydrogenolysis. nih.govresearchgate.net

Selective Deprotection Methodologies

Traditional and modern methods for N-Boc cleavage include:

Strong Acids : The most common method involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758), or hydrogen chloride (HCl) in solvents like methanol, dioxane, or ethyl acetate. nih.govwikipedia.org

Lewis Acids : Certain Lewis acids, such as aluminum chloride (AlCl₃), can be used for selective cleavage of the N-Boc group, sometimes in the presence of other acid-sensitive protecting groups. wikipedia.org

Thermal Cleavage : Heating in a suitable solvent can effect deprotection, with selectivity achievable through temperature control. nih.gov For example, an aryl N-Boc group can be removed at a lower temperature than an alkyl N-Boc group. nih.gov

Alternative Reagents : A variety of other reagents have been developed for milder or more selective deprotection. These include oxalyl chloride in methanol, which is effective for a range of substrates at room temperature, and silica (B1680970) gel in refluxing toluene. nih.govresearchgate.net

The table below outlines several methodologies for N-Boc deprotection. Table 2: Selected Methodologies for N-Boc Deprotection

Reagent(s) Conditions Selectivity/Notes Reference(s)
Trifluoroacetic Acid (TFA) DCM, Room Temperature Standard, highly effective method for acid-labile groups. nih.govwikipedia.org
Hydrogen Chloride (HCl) Methanol, Dioxane, or Ethyl Acetate Common and effective acidic cleavage. nih.govwikipedia.org
Heat (Thermolysis) Continuous flow, various solvents (e.g., MeOH) Temperature-dependent; allows for selective deprotection of more labile Boc groups (e.g., aryl vs. alkyl). nih.gov
Oxalyl Chloride / Methanol Room Temperature Mild conditions; effective for aliphatic, aromatic, and heterocyclic substrates. nih.gov
Silica Gel Toluene, Reflux A simple and convenient method reported to give high yields. researchgate.net
Aluminum Chloride (AlCl₃) - Can offer selectivity in the presence of other protecting groups. wikipedia.org

Impact of N-Boc on Compound Reactivity and Selectivity

The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of this compound plays a crucial role in modulating the molecule's reactivity and selectivity. The influence of the N-Boc group is multifaceted, stemming from its electronic properties and significant steric bulk.

The primary function of the N-Boc group is to protect the primary amine, preventing it from participating in undesired side reactions. nih.gov This protection is stable under a variety of conditions, including exposure to bases and nucleophiles, which allows for selective reactions to occur at the isothiocyanate terminus. nih.gov The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the free amine when desired. nih.gov

Electronically, the carbamate (B1207046) linkage of the Boc group has an electron-withdrawing effect, which reduces the nucleophilicity of the protected nitrogen atom. This deactivation prevents reactions such as self-polymerization or attack on the electrophilic isothiocyanate carbon of another molecule.

Sterically, the bulky tert-butyl component of the Boc group can hinder the approach of reactants to the adjacent isothiocyanate group, thereby influencing the selectivity of intermolecular reactions. This steric hindrance can be advantageous in directing reactions to a specific site on a larger molecule or in controlling the stereochemical outcome of an addition reaction, although specific studies on this compound are not prevalent. The conditions for Boc protection can be optimized for sensitive substrates by using mild bases and appropriate solvents to minimize side reactions. nih.gov

The table below summarizes the key impacts of the N-Boc group on the reactivity of the compound.

Feature of N-Boc GroupImpact on Reactivity and Selectivity
Amine Protection Prevents reactions at the nitrogen atom, directing reactivity to the isothiocyanate group. nih.gov
Electronic Effect The electron-withdrawing nature reduces the nucleophilicity of the protected amine.
Steric Hindrance The bulky tert-butyl group can influence selectivity by controlling the trajectory of incoming nucleophiles. nih.gov
Acid Lability Allows for controlled deprotection to reveal the reactive primary amine for subsequent reaction steps. nih.gov
Chemical Stability Stable to basic, nucleophilic, and catalytic hydrogenation conditions, enabling a wide range of orthogonal reactions. nih.gov

Intramolecular Reaction Dynamics and Stereochemical Control

The bifunctional nature of this compound, possessing both a protected nucleophile (the amine) and an electrophile (the isothiocyanate), makes it a candidate for intramolecular reactions. Following the removal of the Boc protecting group, the resulting 2-aminoethylisothiocyanate is primed for intramolecular cyclization.

The reaction mechanism involves the nucleophilic attack of the now-free primary amine onto the electrophilic carbon atom of the isothiocyanate group. This process leads to the formation of a cyclic thiourea derivative. Specifically, a five-membered ring is formed, resulting in a substituted thiazolidine-2-thione. This type of cyclization is a known reaction pathway for molecules containing both an amine and an isothiocyanate group separated by a two-carbon linker. While detailed kinetic studies on the intramolecular cyclization of this specific compound are not widely published, the reaction is generally favorable due to the formation of a stable five-membered ring.

Stereochemical control in reactions involving this compound would become a critical factor if a chiral center were present in the ethylamine (B1201723) backbone or if the molecule were to react with a chiral substrate. As this compound is itself an achiral molecule, its intramolecular cyclization does not inherently produce a chiral center unless a chiral catalyst or environment is introduced. In intermolecular reactions, the stereochemical outcome would be dictated by the facial selectivity of the nucleophilic attack on the isothiocyanate, which could potentially be influenced by the bulky N-Boc group or by the use of chiral auxiliaries or catalysts. However, specific studies detailing stereochemical control for this compound are limited.

The potential intramolecular reaction and resulting products are outlined in the table below.

ReactantConditionProposed ProductReaction Type
This compound1. Acid (e.g., TFA) for Boc removal2. Spontaneous cyclization3-Boc-thiazolidine-2-thione (if cyclization precedes complete deprotection) or Thiazolidine-2-thioneIntramolecular Cyclization
2-AminoethylisothiocyanateNeutral or Basic conditionsThiazolidine-2-thioneIntramolecular Nucleophilic Addition

Advanced Applications in Organic Synthesis

Building Block for Complex Molecular Architectures

The dual reactivity of N-Boc-2-isothiocyanatoethylamine makes it an essential building block for the synthesis of intricate molecules. The isothiocyanate group readily reacts with nucleophiles like amines and alcohols, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further functionalization. This sequential reactivity is a cornerstone of its utility.

This compound serves as a key intermediate in the synthesis of various bioactive molecules. chemimpex.com The isothiocyanate moiety can be used to introduce a thiourea (B124793) or related functional group, which is present in many pharmacologically active compounds. Researchers have utilized this compound to create novel derivatives for the development of new therapeutic agents. chemimpex.com Its application extends to the synthesis of analogs of natural products, where the ethyl-isothiocyanate backbone can be incorporated to modify the biological activity or improve the pharmacokinetic properties of the parent molecule.

A notable application is in the development of enzyme inhibitors and potential anticancer agents. chemimpex.com The ability of the isothiocyanate group to selectively react with amino acid residues in proteins allows for the design of targeted therapies.

Table 1: Examples of Bioactive Molecules Synthesized Using this compound

Bioactive Molecule ClassTherapeutic AreaRole of this compound
Enzyme InhibitorsVariousIntroduction of a thiourea moiety for binding to the active site. chemimpex.com
Anticancer AgentsOncologyFormation of bioconjugates for targeted drug delivery. chemimpex.com
AgrochemicalsAgricultureSynthesis of novel pesticides. chemimpex.com

The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, is a significant area where this compound finds use. By reacting with amino acids or peptide fragments, it allows for the introduction of a thiourea linkage in place of a peptide bond. This modification can enhance the stability of the resulting molecule towards enzymatic degradation, a common issue with peptide-based drugs.

Furthermore, it is employed in the synthesis of non-canonical amino acid derivatives. nih.gov The isothiocyanate group can react with various nucleophiles to append new side chains to an amino acid scaffold, thereby expanding the chemical space for drug discovery and protein engineering. nih.gov The Boc protecting group is compatible with standard peptide synthesis conditions, allowing for the incorporation of these modified amino acids into peptide chains.

In medicinal chemistry and materials science, linkers and scaffolds are crucial for connecting different molecular fragments or providing a core structure for building libraries of compounds. This compound is an excellent reagent for designing such linkers and scaffolds. The ethylamine (B1201723) backbone provides a flexible spacer, and the two reactive ends allow for the attachment of different molecules.

For instance, in the development of antibody-drug conjugates (ADCs), a linker is required to attach the cytotoxic drug to the antibody. The isothiocyanate group can react with a functional group on the drug, and the deprotected amine can be coupled to the antibody. This modular approach allows for the rapid synthesis of a variety of conjugates.

Advanced scaffolds for tissue engineering have also been developed using similar principles, where the scaffold material is functionalized to promote cell growth and tissue regeneration. nih.govmdpi.comnih.gov

Strategies in Combinatorial Chemistry and Compound Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules for high-throughput screening. The reactivity of this compound makes it a valuable tool in this field.

The isothiocyanate group can be reacted with a library of amines or alcohols to generate a diverse set of thiourea or thiocarbamate derivatives. Subsequently, the Boc group can be removed, and the resulting primary amine can be acylated with a library of carboxylic acids. This two-step process allows for the creation of a large and diverse compound library from a small number of starting materials. This approach has been used in the synthesis of N-heterocycles for DNA-encoded libraries. rsc.org

Table 2: A General Scheme for Compound Library Synthesis

StepReactant 1Reactant 2Product
1This compoundLibrary of Amines (R¹-NH₂)Boc-NH-CH₂-CH₂-NH-C(S)-NH-R¹
2Deprotection of product from Step 1Acid (e.g., TFA)H₂N-CH₂-CH₂-NH-C(S)-NH-R¹
3Product from Step 2Library of Carboxylic Acids (R²-COOH)R²-C(O)-NH-CH₂-CH₂-NH-C(S)-NH-R¹

Regioselective and Stereoselective Transformations for Chiral Induction

While this compound itself is achiral, it can be used in reactions where chirality is introduced. In reactions with chiral amines or alcohols, the isothiocyanate group can react to form diastereomeric products that can potentially be separated.

More significantly, it can be incorporated into chiral molecules to act as a handle for further transformations. For example, a chiral amino acid can be reacted with this compound, and the resulting thiourea can then direct subsequent reactions to occur in a stereoselective manner. While specific examples directly involving this compound in complex stereoselective transformations are not extensively documented in the provided search results, the principles of using such bifunctional reagents in chiral synthesis are well-established. For instance, related studies have demonstrated the use of similar strategies for the stereoselective synthesis of chiral IBR2 analogues. nih.gov

Interdisciplinary Research Applications of N Boc 2 Isothiocyanatoethylamine

Medicinal Chemistry and Drug Discovery

The unique chemical properties of N-Boc-2-isothiocyanatoethylamine have positioned it as a key intermediate in the development of novel therapeutic agents. Its utility spans from the creation of pharmaceutical building blocks to the synthesis of targeted drug delivery systems.

Development of Pharmaceutical Intermediates

This compound serves as a crucial starting material for the synthesis of more complex pharmaceutical intermediates. The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, particularly primary amines, leading to the formation of thiourea (B124793) derivatives. This reaction is a cornerstone in the construction of a wide array of molecular scaffolds with potential therapeutic applications. The Boc (tert-butyloxycarbonyl) protecting group on the ethylamine (B1201723) chain ensures that this portion of the molecule remains unreactive during the initial synthetic steps, allowing for selective functionalization. This protecting group can be readily removed under acidic conditions, revealing a primary amine that can be further modified, thus expanding the molecular diversity that can be achieved from this single building block.

Applications in Anticancer Agent Synthesis

A significant area of research involving this compound is the synthesis of novel anticancer agents. The thiourea moiety, readily formed from the isothiocyanate group, is a well-established pharmacophore in many biologically active compounds, including those with cytotoxic properties against cancer cells. nih.govresearchgate.netcardiff.ac.uknih.gov

Researchers have synthesized various thiourea derivatives by reacting isothiocyanates with different amines, and these new compounds have been evaluated for their anticancer activity against a range of cancer cell lines. researchgate.net For instance, new thiourea derivatives bearing a benzodioxole moiety, synthesized from a related isothiocyanate, have demonstrated significant cytotoxic effects against human colon carcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines. researchgate.net In some cases, the synthesized compounds exhibited greater potency than the established chemotherapeutic drug, doxorubicin. researchgate.net

One study reported the synthesis of N1,N3-disubstituted-thiosemicarbazone, which showed IC50 values of 1.11 µM, 1.74 µM, and 7.0 µM against HCT116, HepG2, and MCF-7 cell lines, respectively. researchgate.net Another example is a diarylthiourea derivative that was effective in suppressing MCF-7 cell growth with an IC50 value of 338.33 µM. cardiff.ac.uk These findings highlight the importance of the thiourea scaffold in designing new anticancer drug candidates.

Table 1: Cytotoxic Activity of Selected Thiourea Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11 researchgate.net
N1,N3-disubstituted-thiosemicarbazone 7HepG21.74 researchgate.net
N1,N3-disubstituted-thiosemicarbazone 7MCF-77.0 researchgate.net
Diarylthiourea 4MCF-7338.33 cardiff.ac.uk
DoxorubicinHCT1168.29 researchgate.net
DoxorubicinHepG27.46 researchgate.net
DoxorubicinMCF-74.56 researchgate.net

Design and Synthesis of Enzyme Inhibitors

The development of enzyme inhibitors is a key strategy in drug discovery. This compound can be utilized to synthesize compounds that target specific enzymes involved in disease progression. For example, thiourea derivatives have been shown to act as inhibitors of various enzymes, including epidermal growth factor receptor (EGFR) and tyrosinase. researchgate.netnih.gov

EGFR is a protein kinase that plays a crucial role in cell proliferation and is often overactive in various cancers. The synthesis of thiourea derivatives that can inhibit EGFR is a promising approach for cancer therapy. researchgate.net Similarly, tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have also been explored for their potential in other therapeutic areas. nih.gov The isothiocyanate group of this compound provides a reactive handle to construct molecules that can fit into the active sites of these enzymes and modulate their activity.

Strategies for Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. This compound is a valuable building block for creating components of targeted drug delivery systems, particularly as a linker to attach drugs to targeting moieties like antibodies. organic-chemistry.org

The isothiocyanate group can react with nucleophilic groups on proteins, such as the amine groups of lysine (B10760008) residues, to form stable thiourea linkages. This chemistry is relevant to the construction of antibody-drug conjugates (ADCs), which are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. While various linker chemistries are employed in ADCs, those containing isothiocyanate functionalities are a viable option for conjugating drugs to antibodies. This compound, with its protected amine, allows for the sequential construction of such linkers, where the isothiocyanate can be reacted with the antibody after the drug payload has been attached to the deprotected amine end of the linker.

Research in Neuroprotection and Neurodegenerative Diseases

The application of this compound also extends to the field of neuroscience, particularly in research related to neuroprotection and neurodegenerative diseases. Thiourea derivatives have been investigated for their potential therapeutic effects in these conditions. For instance, the compound Tenovin-1, a thiourea derivative, has been studied for its activity in both cancer and neurodegenerative diseases. researchgate.net

Furthermore, this compound has been used in the synthesis of more complex molecules for neuroimaging applications. In one study, it was reacted with hydrazine (B178648) hydrate (B1144303) to form a thiosemicarbazide, which was a precursor for developing catalytic antibodies aimed at the reduction of 64Cu-ATSM, a PET imaging agent used to study hypoxia. cardiff.ac.uk Hypoxia is a condition relevant to various neurological disorders, including stroke and neurodegenerative diseases. This highlights the compound's role in creating tools for a better understanding and potential diagnosis of these conditions.

Chemical Biology and Bioconjugation

The field of chemical biology relies on the use of small molecules to study and manipulate biological systems. Bioconjugation, the covalent attachment of two molecules, at least one of which is a biomolecule, is a fundamental technique in this field. This compound is a valuable reagent for bioconjugation due to the specific reactivity of its isothiocyanate group.

The isothiocyanate moiety readily reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, under mild conditions to form a stable thiourea bond. This reaction is highly efficient and can be performed in aqueous environments, making it suitable for modifying sensitive biomolecules like peptides and proteins.

The Boc-protecting group on this compound allows for a modular approach to bioconjugation. For example, a molecule of interest can be attached to the deprotected amine of the ethylamine linker, and the resulting compound, now bearing a reactive isothiocyanate, can be conjugated to a target biomolecule. This strategy is particularly useful in solid-phase peptide synthesis (SPPS), where amino acids and other building blocks are sequentially added to a growing peptide chain on a solid support. Boc-protected amino acids are a staple in one of the major strategies of SPPS. The use of building blocks like this compound allows for the site-specific incorporation of reactive handles for further modification or for the attachment of labels, such as fluorescent dyes or affinity tags.

Creation of Bioconjugates for Enhanced Specificity

The ability of isothiocyanates to react with primary amines on proteins has made this compound a useful tool in the creation of bioconjugates. This is particularly relevant in the development of targeted therapies and diagnostic agents. For instance, the isothiocyanate moiety can be used to attach this linker to antibodies or other targeting proteins. Following this conjugation, the Boc-protecting group can be removed to expose the amine, which can then be used to attach a payload, such as a drug molecule or an imaging agent. This stepwise approach allows for the precise construction of bioconjugates with enhanced specificity for their biological targets.

One notable application is in the development of probes for molecular imaging. For example, this compound has been listed as a potential linker in the synthesis of osteoadsorptive fluorogenic substrates for imaging osteoclast activity. chemrxiv.orggoogle.com In this context, the isothiocyanate group could be used to conjugate the molecule to a peptide that is a substrate for a specific enzyme, such as cathepsin K, which is active in bone resorption. The other end of the molecule, after deprotection of the Boc group, could be attached to a fluorophore or a quencher, creating a FRET (Förster Resonance Energy Transfer) system for detecting enzyme activity. chemrxiv.orggoogle.com

Selective Modification of Amino Acids and Peptides

The reactivity of the isothiocyanate group towards the N-terminal amine of a peptide is the basis of the Edman degradation, a classical method for peptide sequencing. While phenyl isothiocyanate is traditionally used, the principle of reacting an isothiocyanate with a peptide's N-terminus is a cornerstone of peptide chemistry. chemrxiv.org this compound offers a way to modify peptides at their N-terminus, introducing a protected amine that can be used for further elaboration. google.comgoogleapis.com

This selective modification is valuable in the synthesis of peptidomimetics and in combinatorial chemistry for the generation of diverse peptide libraries. justia.com By reacting this compound with the N-terminal amino acid of a peptide, a stable thiourea linkage is formed. The deprotected amine can then be used as a point of attachment for other molecules, such as polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties, or for cyclization of the peptide. justia.comgoogle.com

Reactant 1Reactant 2Product TypeApplicationReference
This compoundN-terminal of a peptideN-terminally modified peptidePeptide sequencing, peptidomimetic synthesis chemrxiv.org
This compoundLysine residue in a proteinThiourea-linked proteinBioconjugation, drug delivery nih.gov
This compoundCysteine residue in a proteinDithiocarbamate-linked proteinProtein labeling, diagnostic probes nih.govrsc.org

Functionalization of Biological Surfaces and Diagnostic Tools

The reactivity of this compound is also harnessed to functionalize surfaces for various biological and diagnostic applications. For instance, it can be used to modify the surface of superparamagnetic iron oxide nanoparticles (SPIONs). cardiff.ac.uk The isothiocyanate group can react with amine groups present on the surface of coated SPIONs. The resulting Boc-protected amine can then be deprotected to allow for the attachment of targeting ligands, such as antibodies, making these nanoparticles specific for certain cell types. cardiff.ac.uk This is a critical step in the development of targeted MRI contrast agents and for immuno-PET (Positron Emission Tomography) imaging. cardiff.ac.uk

In the realm of diagnostics, isothiocyanate-functionalized surfaces are used in the development of biosensors. The isothiocyanate group can be used to immobilize capture proteins or antibodies onto a sensor chip. The subsequent removal of the Boc group can expose an amine that can be used to modulate the surface charge or to attach other signaling molecules.

Agricultural Chemistry Research

While the primary research focus for this compound has been in the biomedical field, its chemical properties suggest potential applications in agricultural chemistry. Isothiocyanates, in general, are known for their biological activity, including pesticidal properties.

Development of Agrochemicals and Potential Pesticides

The isothiocyanate functional group is found in a number of naturally occurring compounds that exhibit insecticidal, fungicidal, and herbicidal properties. Synthetic thiourea derivatives, which can be readily prepared from isothiocyanates like this compound, are a class of compounds that have been extensively investigated for their agrochemical potential. The reaction of the isothiocyanate with various amines leads to a diverse range of N-substituted thioureas.

While specific research detailing the use of this compound for the synthesis of commercial pesticides is not widely available in public literature, the fundamental reactivity of the isothiocyanate group makes it a candidate for the development of new agrochemicals. chemrxiv.org The Boc-protected amine offers a handle for further chemical modification, which could be used to tune the compound's solubility, stability, and target specificity. For example, after forming a thiourea with a desired amine, the Boc group could be removed and the resulting amine could be acylated or alkylated to generate a library of compounds for screening for pesticidal activity.

Starting MaterialReactionProduct ClassPotential Agricultural ApplicationReference
This compoundReaction with various aminesN-substituted thioureasScreening for pesticidal, fungicidal, or herbicidal activity chemrxiv.org

Polymer Chemistry and Material Science

In the field of polymer chemistry and material science, this compound serves as a valuable monomer and modifying agent, enabling the synthesis of functional polymers with tailored properties.

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful technique for introducing functional groups onto a pre-formed polymer backbone. This approach allows for the synthesis of a wide variety of functional polymers from a single parent polymer. This compound is well-suited for this strategy. Polymers containing primary or secondary amine groups can be reacted with this compound to introduce thiourea linkages along the polymer chain.

For example, a polymer with pendant amine groups can be functionalized with this compound. The resulting polymer would have Boc-protected amines along its structure. Subsequent deprotection would yield a polyamine with a thiourea linkage, which can then be used for a variety of applications, such as metal ion chelation or for further conjugation with other molecules. This strategy has been mentioned in the context of creating polymer-drug conjugates and other advanced materials. rsc.org

Polymer TypeModification ReactionResulting FunctionalityPotential ApplicationReference
Amine-containing polymerReaction with this compoundPendant Boc-protected amines via thiourea linkageDrug delivery, functional coatings rsc.org

Synthesis of Functional Polymers and Advanced Materials from this compound

While this compound is predominantly utilized in bioconjugation and pharmaceutical development, its unique bifunctional nature presents significant, though largely untapped, potential in the realm of polymer chemistry and materials science. nih.govchemimpex.com The presence of a reactive isothiocyanate group and a protected primary amine (the Boc group) allows for a two-stage approach to the synthesis of functional polymers and advanced materials. This section will explore the prospective applications of this compound in creating novel polymeric structures through both polymer functionalization and as a building block in polymerization processes.

The isothiocyanate group is highly reactive towards nucleophiles such as amines and hydroxyl groups, which are common functionalities present on various polymer backbones. This reactivity allows for the straightforward grafting of the this compound molecule onto existing polymers. Such a modification introduces a thiourea linkage and, more importantly, a protected primary amine.

The subsequent deprotection of the Boc group under acidic conditions reveals a primary amine, which can then be used for a wide array of secondary functionalization reactions. This versatility makes this compound a valuable tool for tailoring the surface properties of materials or for creating polymers with complex architectures.

Grafting onto Amine-Functionalized Polymers

Polymers containing primary or secondary amine groups, such as poly(allylamine) or poly(ethylene imine), can be readily functionalized with this compound. The reaction results in the formation of a thiourea bond, a linkage known for its stability.

Polymer BackboneFunctional GroupReaction with this compoundResulting LinkageIntroduced Functionality
Poly(allylamine)Primary AmineNucleophilic addition to isothiocyanateThioureaBoc-protected amine
Poly(ethylene imine)Primary/Secondary AmineNucleophilic addition to isothiocyanateThioureaBoc-protected amine

Surface Modification of Materials

The principles of polymer functionalization can be extended to the surface modification of solid substrates. Materials with surface-grafted amine or hydroxyl groups can be treated with this compound to introduce a protected amine functionality. This is particularly relevant in the development of materials for biomedical applications, where controlled surface chemistry is crucial. For instance, the surface of aminated silica (B1680970) or cellulose (B213188) nanocrystals could be modified in this manner. nih.gov

Potential for Advanced Material Synthesis

The dual functionality of this compound also suggests its potential as a monomer or a chain-end functionalizing agent in various polymerization techniques. Although specific examples in the literature are scarce, the known reactivity of its constituent groups allows for the projection of its utility in creating novel materials.

For example, after deprotection of the Boc group, the resulting 2-isothiocyanatoethylamine could, in principle, be used in step-growth polymerization with diamines or other difunctional monomers to create thiourea-containing polymers. These polymers could exhibit interesting properties such as metal chelation or unique thermal behavior.

The following table outlines the potential research avenues for the use of this compound in the synthesis of functional polymers and the expected properties of the resulting materials.

Research ApplicationDescriptionPotential Outcome
Synthesis of Thiourea-Containing Polymers Use of deprotected this compound as a monomer in step-growth polymerization with diamines.Creation of novel polymers with thiourea linkages in the backbone, potentially exhibiting strong hydrogen bonding and metal-binding capabilities.
Development of "Smart" Hydrogels Incorporation of this compound into a hydrogel network, followed by deprotection to introduce primary amine groups for pH-responsive behavior.Hydrogels that swell or shrink in response to changes in pH, with potential applications in drug delivery or as sensors.
Creation of Functional Coatings Grafting onto surfaces to create a platform for further modification, such as the attachment of bioactive molecules to the deprotected amine.Surfaces with tailored biocompatibility, anti-fouling properties, or specific ligand-binding capabilities.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-Boc-2-isothiocyanatoethylamine. Both one-dimensional and two-dimensional NMR experiments are employed to gain a comprehensive understanding of the molecule's framework.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present. The tert-butoxycarbonyl (Boc) protecting group gives rise to a prominent singlet peak due to its nine equivalent methyl protons. researchgate.net The ethylamine (B1201723) backbone protons appear as distinct multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. For instance, the methylene (B1212753) group adjacent to the nitrogen of the Boc group will have a different chemical shift compared to the methylene group attached to the isothiocyanate group. The temperature at which the spectrum is recorded can influence the appearance of the peaks, with broadening sometimes observed at lower temperatures due to dynamic conformational processes. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the methyl carbons of the Boc group, and the two methylene carbons of the ethylamine chain all appear at distinct chemical shifts. researchgate.netdocbrown.infochemicalbook.com The isothiocyanate carbon also has a characteristic resonance.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Structures

Nucleus Functional Group Typical Chemical Shift (ppm)
¹HBoc (-C(CH₃)₃)~1.4
¹H-NH-Variable, often broad
¹H-CH₂-N(Boc)~3.4 - 3.6
¹H-CH₂-NCS~3.7 - 3.9
¹³CBoc (-C (CH₃)₃)~80
¹³CBoc (-C(CH₃ )₃)~28
¹³CCarbonyl (-C =O)~156
¹³C-C H₂-N(Boc)~40 - 45
¹³C-C H₂-NCS~30 - 35
¹³CIsothiocyanate (-N =C =S)~130 - 140

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of atoms. harvard.eduyoutube.comwikipedia.org

COSY (Correlation Spectroscopy): A COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgnih.gov For this compound, a COSY spectrum would show cross-peaks connecting the signals of the two adjacent methylene groups in the ethylamine chain, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. wikipedia.orgresearchgate.net This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal for the methylene group adjacent to the Boc-protected nitrogen would show a correlation to the corresponding carbon signal in the HSQC spectrum.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in this compound. nih.govresearchgate.net

FTIR Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands. A strong band corresponding to the isothiocyanate (-N=C=S) asymmetric stretching vibration is a key diagnostic feature. Other significant peaks include the N-H stretching and bending vibrations from the carbamate (B1207046) group, the C=O stretching of the Boc carbonyl group, and C-H stretching and bending vibrations from the alkyl portions of the molecule. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric stretching vibration of the isothiocyanate group, which may be weak in the FTIR spectrum, can be a strong band in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Isothiocyanate (-N=C=S)Asymmetric Stretch~2050 - 2150 (strong)
Carbonyl (C=O)Stretch~1680 - 1720
N-H (Amide)Stretch~3200 - 3400
C-H (Alkyl)Stretch~2850 - 3000

Mass Spectrometry for Molecular Identification and Isotopic Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of the molecule and its fragments. This is crucial for confirming the molecular weight and elemental composition. Electrospray ionization (ESI) is a common technique used for analyzing N-Boc protected compounds. nih.gov The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (202.27 g/mol ). scbt.comchemimpex.com Fragmentation patterns observed in MS/MS experiments can further confirm the structure. For instance, a characteristic loss of isobutylene (B52900) or the entire Boc group is often observed from the parent ion. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for purifying this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing the purity of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. It's important to note that the acidic conditions sometimes used in HPLC, such as the addition of trifluoroacetic acid (TFA), can potentially lead to the cleavage of the acid-sensitive Boc protecting group, especially during sample concentration. researchgate.net

Gas Chromatography (GC): While less common for this specific compound due to its polarity and potential for thermal degradation, GC coupled with a mass spectrometer (GC-MS) could be used for analysis, potentially after derivatization.

Computational Chemistry and Molecular Modeling

Theoretical Studies on Electronic Structure and Reactivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-Boc-2-isothiocyanatoethylamine. nih.gov DFT calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.

Computational methods can quantify the reactivity of different sites within the molecule. For instance, Fukui functions or electrostatic potential maps can predict the most likely sites for nucleophilic or electrophilic attack. In this compound, the isothiocyanate carbon is the primary electrophilic center, while the sulfur and oxygen atoms are potential nucleophilic centers.

A representative table of calculated electronic properties for this compound, based on typical values for similar molecules, is presented below.

PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap6.3 eVIndicator of chemical reactivity and stability.
Dipole Moment~3.5 DIndicates the overall polarity of the molecule.

Note: These are representative values and would be precisely determined through specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Prediction of Reaction Pathways and Selectivity

Computational modeling is a powerful tool for predicting the pathways and selectivity of reactions involving this compound. By calculating the activation energies and thermodynamic stabilities of potential transition states and products, chemists can forecast the most favorable reaction routes.

The isothiocyanate group can react with various nucleophiles, such as amines and thiols. researchgate.netresearchgate.net For example, in its reaction with an amine, this compound forms a thiourea (B124793) derivative. Computational studies can model the reaction mechanism, which typically involves the nucleophilic attack of the amine on the isothiocyanate carbon. acs.org

The selectivity of these reactions can also be explored. For instance, in a molecule containing multiple nucleophilic sites, computational models can predict which site will preferentially react with the isothiocyanate group. The presence of the bulky Boc group can also influence selectivity by sterically hindering reactions at the protected amine, thereby directing reactions to the isothiocyanate terminus. rsc.org

Furthermore, the conditions for the removal of the Boc protecting group can be modeled. The Boc group is typically removed under acidic conditions, and computational studies can help in understanding the mechanism and kinetics of this deprotection step, ensuring the integrity of the rest of the molecule. masterorganicchemistry.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules, particularly in biological systems. Conformational analysis and molecular dynamics (MD) simulations are the primary computational techniques used to explore these aspects. youtube.comyoutube.com

Conformational analysis involves identifying the stable, low-energy conformations of the molecule. Due to the flexible ethyl chain and the rotatable bonds associated with the Boc and isothiocyanate groups, this compound can adopt multiple conformations. Computational methods, such as systematic or stochastic conformational searches, can map the potential energy surface and identify the global and local energy minima.

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. nih.govyoutube.com By simulating the movements of the atoms at a given temperature, MD can reveal how the molecule flexes, bends, and rotates. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein or other biological target. nih.gov An MD simulation would show the flexibility of the ethyl linker and the relative orientations of the terminal Boc and isothiocyanate groups.

ParameterDescriptionTypical Simulation Details
Force FieldA set of parameters describing the potential energy of the system.AMBER, CHARMM, or GROMOS
Solvent ModelRepresentation of the solvent environment.Explicit (e.g., TIP3P water) or Implicit
Simulation TimeThe duration of the simulation.Nanoseconds to microseconds
Temperature & PressureControlled to mimic experimental conditions.e.g., 300 K and 1 atm

Structure-Activity Relationship (SAR) Modeling for Biological Applications

While specific SAR studies on this compound are not extensively published, general principles for isothiocyanates and related compounds can be applied to model its potential biological activities. nih.govnih.gov Isothiocyanates are known to exhibit a range of biological effects, including anticancer and anti-inflammatory properties. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of related compounds with their biological activity. For a series of derivatives of this compound, key descriptors would include:

Lipophilicity (logP): The hydrophobicity of the molecule, which influences its ability to cross cell membranes. The Boc group significantly increases the lipophilicity.

Electronic Properties: As described in section 7.1, properties like the LUMO energy can correlate with the reactivity of the isothiocyanate group towards biological nucleophiles.

Steric Descriptors: Molecular size and shape, which are critical for fitting into a biological target's binding site. The bulky Boc group is a major steric feature.

A hypothetical QSAR study on a series of analogs could reveal the importance of the linker length (the ethyl group), the nature of the protecting group, and substitutions on a potential aromatic ring if one were added to the structure. mdpi.comnih.gov For instance, SAR studies on other isothiocyanates have shown that both lipophilicity and reactivity are important for their inhibitory activity. nih.gov

CompoundModificationPredicted Biological ActivityRationale
This compoundParent CompoundBaselineThe Boc group provides lipophilicity, and the isothiocyanate is the reactive pharmacophore.
Analog 1Longer alkyl chainPotentially increasedHigher lipophilicity may enhance cell permeability, but could also increase non-specific binding.
Analog 2Different protecting group (e.g., Cbz)AlteredChanges in steric bulk and electronic effects would modulate binding and reactivity.
Analog 3Removal of Boc group (2-isothiocyanatoethylamine)Potentially different target selectivityThe free amine introduces a positive charge at physiological pH, drastically changing solubility and potential interactions.

This table is illustrative and based on general SAR principles for isothiocyanates and protected amines.

Future Research Directions and Translational Perspectives

Expanding Synthetic Utility and Methodological Innovations

The synthetic utility of N-Boc-2-isothiocyanatoethylamine is centered on the high reactivity of the isothiocyanate group (-N=C=S). This group readily reacts with nucleophiles such as primary amines to form stable thiourea (B124793) linkages, making it a cornerstone for building a diverse range of molecular architectures. nih.gov Future research is poised to expand its applications by developing novel reaction pathways and methodologies.

Innovations may focus on leveraging the isothiocyanate moiety in multicomponent reactions or cycloadditions to rapidly generate complex heterocyclic scaffolds, which are prevalent in many biologically active compounds. mdpi.com Furthermore, methodological advancements could explore the selective activation of the isothiocyanate group in the presence of other sensitive functionalities, allowing for more intricate and efficient synthetic sequences. The stability conferred by the Boc protecting group is crucial, as it is resistant to many nucleophilic and basic conditions, allowing the isothiocyanate to be preserved for a specific step in a multi-step synthesis before the amine is deprotected for subsequent reactions. researchgate.net

Novel Applications in Emerging Therapeutic Areas

The isothiocyanate functional group is found in numerous natural products and has been a focus of drug development due to its diverse biological activities, including anticancer and anti-inflammatory properties. chemrxiv.org this compound serves as a key intermediate for synthesizing novel therapeutic agents that can explore these activities. chemimpex.com

Oncology: The compound is already utilized in the development of anticancer agents. chemimpex.com Future research will likely focus on incorporating this moiety into targeted therapies, where the isothiocyanate can act as a covalent "warhead" that irreversibly binds to specific protein targets within cancer cells. mdpi.com

Neurodegenerative Diseases: Isothiocyanates as a class have demonstrated neuroprotective properties by counteracting oxidative stress and inflammation, which are key mechanisms in diseases like Alzheimer's and Parkinson's. nih.gov Research indicates that isothiocyanates can activate the Nrf2/ARE pathway, a critical cellular defense against oxidative stress. nih.gov this compound could be used to synthesize novel compounds designed to cross the blood-brain barrier and modulate these pathways. Studies have already begun to explore Boc-protected amino acid derivatives in the context of developing agents for neurodegenerative disorders. nih.gov

Advancements in Bioconjugation Technologies

Bioconjugation, the process of linking molecules to biomolecules like proteins or antibodies, is a rapidly advancing field crucial for diagnostics and therapeutics. rsc.org The isothiocyanate group is a well-established tool for bioconjugation, as it reacts efficiently with the primary amine groups of lysine (B10760008) residues on protein surfaces. nih.gov

This compound is an ideal candidate for developing advanced bioconjugation linkers. After its conjugation to a biomolecule via the isothiocyanate group, the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine. This newly exposed amine can then be used for further modification, enabling the construction of complex, multi-component bioconjugates.

Future advancements may include:

Antibody-Drug Conjugates (ADCs): Using this linker to attach potent cytotoxic drugs to antibodies, creating ADCs that can selectively target and kill cancer cells. The isothiocyanate provides a stable linkage to the antibody. nih.gov

Fluorescent Labeling: Attaching fluorescent dyes for use in cellular imaging and diagnostics. Research into isothiocyanate-based dyes demonstrates their utility in labeling biomolecules for target validation and discovery. rsc.orgrsc.org

Site-Specific Conjugation: Recent studies have focused on controlling the reaction conditions, such as pH, to achieve more selective conjugation. While isothiocyanates typically target lysines, recent research has shown that benzyl (B1604629) isothiocyanates can be directed to selectively react with cysteine residues under specific pH conditions, an innovation that could expand the bioconjugation toolkit. nih.govrsc.org

Potential Bioconjugation ApplicationRole of this compoundResearch Focus
Antibody-Drug Conjugates (ADCs) Forms a stable linker between an antibody and a cytotoxic drug.Enhancing targeted cancer therapy. chemimpex.com
Protein Labeling Covalently attaches labels (e.g., fluorescent dyes) to proteins.Improving diagnostic and imaging techniques. rsc.org
Targeted Drug Delivery Serves as a component in systems that deliver drugs to specific cells.Increasing therapeutic efficacy and reducing side effects. chemimpex.com

Sustainable and Scalable Production Methodologies

The traditional synthesis of isothiocyanates often involves toxic reagents like thiophosgene (B130339) or carbon disulfide. mdpi.com A significant future direction for this compound is the development of sustainable and scalable production methods that align with the principles of green chemistry.

Recent research has made significant strides in this area:

Safer Reagents: New methods are emerging that use elemental sulfur as the sulfur source, avoiding highly toxic and volatile chemicals. mdpi.com

Green Solvents: Protocols have been developed for synthesizing isothiocyanates from primary amines in water, which is an environmentally benign solvent. rsc.org This approach has shown good yields and tolerance for a wide range of functional groups. rsc.org

Energy Efficiency: The development of one-pot syntheses, where multiple reaction steps are performed in the same vessel, reduces energy consumption, waste, and purification efforts. rsc.org For instance, methods using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the same reagent used for Boc protection, can also promote the conversion of dithiocarbamates to isothiocyanates, suggesting a pathway for a more streamlined synthesis. researchgate.net

Applying these green methodologies to the synthesis of this compound would not only reduce the environmental impact but also improve the safety and cost-effectiveness of its large-scale production for pharmaceutical and research applications.

Q & A

Q. Basic Research Focus

  • Storage Recommendations : Store at –20°C under inert gas (argon) in amber vials to mitigate moisture- or light-induced hydrolysis .
  • Stability Testing : Perform accelerated aging studies (e.g., 40°C/75% relative humidity for 14 days) and monitor via TLC or 1H^{1}\text{H} NMR for thiourea formation .

How does the isothiocyanate group participate in nucleophilic additions, and what spectroscopic evidence supports intermediate formation?

Advanced Research Focus
The isothiocyanate (-NCS) reacts with amines or thiols via nucleophilic attack at the electrophilic carbon:

  • Mechanistic Probes : Use 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR to track intermediates (e.g., thiourea adducts). Observed JJ-couplings confirm bond formation .
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λ = 250–280 nm for -NCS disappearance) .

How should contradictions in reported reaction kinetics or thermodynamic data for this compound be addressed?

Advanced Research Focus
Contradictions may arise from solvent polarity, temperature, or impurities. Methodological solutions include:

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent, catalyst, temperature) using purified reagents .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., Grubbs’ test for outliers) and assess experimental rigor (e.g., calorimetry vs. computational ΔH estimates) .

What limitations exist in chromatographic quantification of this compound in complex mixtures?

Q. Advanced Research Focus

  • Matrix Interference : Co-eluting compounds in biological matrices (e.g., plasma) require SPE (solid-phase extraction) or derivatization (e.g., fluorescamine labeling) for selective detection .
  • Detection Sensitivity : LC-MS/MS with MRM (multiple reaction monitoring) enhances specificity. Optimize collision energy to fragment the parent ion (e.g., m/z 245 → 144) .

How can researchers design experiments to probe the steric effects of the Boc group on reactivity?

Q. Advanced Research Focus

  • Comparative Studies : Synthesize analogs (e.g., N-acetyl or N-Fmoc derivatives) and compare reaction rates in nucleophilic additions. Use kinetic isotope effects (KIE) to assess transition-state sterics .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to visualize steric hindrance around the isothiocyanate group .

What ethical and safety protocols are critical when handling this compound?

Q. Basic Research Focus

  • Safety Data : Follow SDS guidelines (e.g., PPE, fume hood use) due to lachrymatory and sensitizing properties .
  • Ethical Reporting : Disclose synthetic yields, purity, and characterization data transparently to avoid reproducibility crises .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.